Cyclopropyl(phenyl)methanamine
Description
Nomenclature and Chemical Identity of Cyclopropyl(phenyl)methanamine
This compound is a primary amine characterized by the presence of a cyclopropyl (B3062369) group and a phenyl group attached to the same carbon atom of a methanamine core. lookchem.com Its systematic IUPAC name is this compound. sigmaaldrich.com The compound is also known by other names such as 1-cyclopropyl-1-phenylmethanamine and α-cyclopropyl-benzenemethanamine. chemsrc.comsigmaaldrich.com
The chemical identity of this compound is definitively established by its unique CAS Registry Number, 23459-38-3, which ensures its unambiguous identification in chemical databases and scientific literature. sigmaaldrich.comambeed.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 23459-38-3 sigmaaldrich.comambeed.com |
| Molecular Formula | C₁₀H₁₃N sigmaaldrich.combldpharm.com |
| Molecular Weight | 147.22 g/mol chemsrc.combldpharm.com |
| InChI Key | UCRSQPUGEDLYSH-UHFFFAOYSA-N sigmaaldrich.com |
Chemical Class and Structural Features within Amine Chemistry
This compound belongs to the class of aralkylamines, which are organic compounds containing both aromatic and aliphatic structures. Specifically, it is a primary amine, as the nitrogen atom is bonded to one carbon atom and two hydrogen atoms. Its structure incorporates a chiral center at the carbon atom attached to the cyclopropyl ring, the phenyl ring, the amino group, and a hydrogen atom. This chirality gives rise to different stereoisomers with distinct spatial arrangements and, consequently, different biological activities.
The presence of the cyclopropyl ring imparts a degree of conformational rigidity to the molecule. This three-membered ring system, along with the phenyl group, influences the compound's electronic properties and its interactions with biological targets.
Stereochemical Considerations and Isomeric Forms of this compound
The stereochemistry of this compound and its derivatives is a critical aspect of their chemical and pharmacological profiles. The presence of one or more chiral centers leads to the existence of various stereoisomers, each with a unique three-dimensional structure.
(1S,2S)-Cyclopropyl(phenyl)methanamine
The designation (1S,2S) refers to a specific stereoisomer of a disubstituted cyclopropylamine (B47189) derivative. For instance, ((1S,2S)-2-Phenylcyclopropyl)methanamine (CAS RN: 928121-48-6) is a known compound where the phenyl group and the aminomethyl group are on the same side of the cyclopropane (B1198618) ring (a cis configuration), with specific absolute configurations at the two chiral centers of the cyclopropane ring. nih.govmolport.com Research has explored derivatives like [(1S,2S)-2-[2-(cyclopropylmethoxy)phenyl]cyclopropyl]methanamine hydrochloride, highlighting the importance of this stereochemical arrangement. nih.gov
(S)-Cyclopropyl(phenyl)methanamine
(S)-Cyclopropyl(phenyl)methanamine (CAS RN: 321863-61-0) is one of the two enantiomers of the parent compound. bldpharm.comchemshuttle.com The "(S)" designation indicates the specific spatial arrangement of the groups around the chiral carbon atom. This enantiomer is also referred to as (1S)-1-cyclopropyl-1-phenylmethanamine. fluorochem.co.uk It is often used as a building block in the synthesis of more complex molecules and is available in hydrochloride salt form as well (CAS RN: 844470-80-0). nih.govbldpharm.com
Other Stereoisomers and Their Designations (e.g., (1R,2R), (1R,2S), (1S,2R))
Beyond the (S) and (1S,2S) forms, other stereoisomers of this compound derivatives have been synthesized and studied. These include:
(1R,2R): This designation points to the enantiomer of the (1S,2S) isomer. For example, [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride has been investigated for its potential biological activities. Other examples include derivatives with different substitutions on the phenyl ring. molport.combldpharm.comchemsrc.com
(1R,2S) and (1S,2R): These designations represent the trans configuration of disubstituted cyclopropylamine derivatives, where the substituents are on opposite sides of the cyclopropane ring. An example is ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride. bldpharm.com
The specific stereoisomerism is crucial as it often dictates the biological activity, with one isomer potentially having significantly higher potency or a different pharmacological profile than the others.
Table 2: Examples of this compound Stereoisomers and Derivatives
| Compound Name | CAS Number | Stereochemical Descriptor |
| (S)-Cyclopropyl(phenyl)methanamine | 321863-61-0 | (S) bldpharm.comchemshuttle.com |
| (R)-Cyclopropyl(phenyl)methanamine | 434307-26-3 | (R) sun-shinechem.comfluorochem.co.ukbldpharm.com |
| ((1S,2S)-2-Phenylcyclopropyl)methanamine | 928121-48-6 | (1S,2S) nih.gov |
| [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride | Not specified | (1R,2R) |
| ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride | 1808843-59-5 | (1R,2S) bldpharm.com |
Significance and Research Trajectory of this compound and its Derivatives
The research trajectory of this compound and its derivatives has been predominantly driven by their potential applications in medicinal chemistry. These compounds have emerged as valuable scaffolds for the design of ligands targeting various receptors in the central nervous system.
Derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been extensively studied as selective ligands for the dopamine (B1211576) D3 receptor (D3R), which is a key target for treating conditions like schizophrenia and addiction. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural requirements for high affinity and selectivity, revealing that steric, electrostatic, and hydrophobic fields play crucial roles. nih.gov
Furthermore, these derivatives have shown promise as serotonin (B10506) receptor modulators. Specifically, they have been investigated as serotonin 5-HT2C receptor agonists, which are of interest for treating obesity and other central nervous system disorders. nih.govnih.gov The introduction of fluorine atoms into the structure has been a strategy to enhance potency and selectivity. nih.gov N-substituted derivatives have also been explored to develop functionally selective 5-HT2C agonists. nih.gov
The research has also touched upon the synthesis and reactivity of these compounds, with studies on the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions. researchgate.net Moreover, derivatives of this compound have been found to exhibit antimicrobial properties. The versatility of the this compound core continues to make it a fertile ground for the discovery of new chemical entities with potential therapeutic applications.
Overview of Research Applications in Organic and Medicinal Chemistry
The utility of this compound and its derivatives spans both synthetic organic chemistry and the discovery of new therapeutic agents. Its structural framework is a key component in a variety of research endeavors.
Applications in Organic Chemistry
In the realm of organic synthesis, this compound functions as a versatile building block. Its amine group exhibits typical basicity and the capacity for hydrogen bonding, which affects its solubility and reactivity in various chemical transformations. cymitquimica.com Researchers utilize it as a starting material or intermediate for constructing more intricate molecular structures. nordmann.global For instance, it is recognized as a derivative of benzylamine (B48309) and has been employed as a reactant in the preparation of other organic compounds. chemicalbook.comchemicalbook.comchemicalbook.com The related compound, [4-(Cyclopropylmethyl)phenyl]methanamine Hydrochloride, is also noted as a useful research chemical for organic synthesis. cymitquimica.com The unique combination of the rigid cyclopropyl group and the aromatic phenyl ring provides a defined three-dimensional structure that is desirable when synthesizing complex target molecules.
Applications in Medicinal Chemistry
The molecular structure of this compound is a significant scaffold in medicinal chemistry, primarily for the development of pharmaceuticals that target the central nervous system (CNS). ontosight.ainordmann.global The compound's structure suggests potential for designing agents that interact with specific enzymes or receptors. cymitquimica.com
Research has explored its derivatives for their potential pharmacological profiles. ontosight.ai For example, the structurally related compound (4-chlorophenyl)(cyclopropyl)methanamine (B172812) serves as an intermediate in the synthesis of various drugs, including antidepressants and other compounds active in the CNS. nordmann.global The core this compound motif is found in several more complex molecules investigated in pharmaceutical research, such as Milnacipran and Bicifadine. chemicalbook.com This highlights the importance of the this compound core in the design of new molecules with potential biological activity.
Table 1: Properties of this compound and Related Research Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 23459-38-3 | C₁₀H₁₃N | 147.22 |
| (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 321863-61-0 | C₁₀H₁₄ClN | 183.68 |
| [4-(Cyclopropylmethyl)phenyl]methanamine Hydrochloride | Not specified | C₁₁H₁₅N·HCl | 197.10 |
| (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride | Not specified | C₁₁H₁₂F₃NO · HCl | 267.68 |
| Cyclopropyl[4-(pentyloxy)phenyl]methanone | 929973-51-3 | C₁₅H₂₀O₂ | 232.32 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSQPUGEDLYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391007 | |
| Record name | cyclopropyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23459-38-3 | |
| Record name | cyclopropyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-1-phenylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cyclopropyl Phenyl Methanamine and Its Derivatives
Strategic Approaches to Cyclopropyl(phenyl)methanamine Scaffold Construction
The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and limitations. These strategies include direct synthetic routes that build the molecule without a ketone intermediate and methods that rely on the functionalization of a pre-existing cyclopropyl (B3062369) phenyl ketone scaffold.
Direct Synthesis Pathways
Direct synthesis pathways to this compound that circumvent a ketone intermediate are less commonly reported but offer potential for more convergent and efficient routes. One such conceptual approach involves the palladium-catalyzed C-N bond formation to construct N-arylcyclopropylamines. While not a direct synthesis of the primary amine, this methodology provides a framework for creating the core cyclopropyl-aryl-amine linkage. Further transformations would be necessary to yield the primary amine, this compound.
Another potential direct route could involve the amination of a suitable cyclopropyl-containing electrophile. For instance, the reaction of a (halomethyl)cyclopropane with an appropriate nitrogen source could theoretically lead to the desired product, though this specific transformation for the phenyl-substituted derivative is not extensively documented.
Synthesis from Precursor Compounds (e.g., cyclopropyl phenyl ketone)
A more established and widely utilized approach for the synthesis of this compound involves the reductive amination of cyclopropyl phenyl ketone. This two-step, one-pot process is a cornerstone of amine synthesis and is readily applicable to this specific target. nih.gov
The reaction proceeds via the initial formation of an imine intermediate through the condensation of cyclopropyl phenyl ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate (B1220265). This is followed by the in-situ reduction of the imine to the corresponding amine. nih.gov A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.gov
An interesting dichotomy in the reactivity of cyclopropyl ketones has been observed, where the choice of catalyst can lead to either the expected reductive amination product or a ring-expanded pyrrolidine (B122466). wikipedia.org For the desired synthesis of this compound, rhodium catalysts have been shown to favor the traditional reductive amination pathway. wikipedia.org In contrast, ruthenium catalysts can promote a novel ring expansion to form pyrrolidine derivatives. wikipedia.org
The reaction conditions for the reductive amination of cyclopropyl phenyl ketone can be optimized to maximize the yield of this compound. Key parameters include the choice of catalyst, solvent, temperature, and the nature of the amine and hydrogen source. For instance, using ammonium formate as both the amine and hydrogen source in a solvent like ethanol (B145695) is a common practice. researchgate.net The reaction temperature is typically maintained between 40°C and 60°C to ensure a reasonable reaction rate while minimizing the formation of by-products. researchgate.net
Table 1: Catalysts and Conditions for Reductive Amination of Cyclopropyl Phenyl Ketone
| Catalyst System | Amine Source | Hydrogen Source | Solvent | Temperature (°C) | Key Observations |
|---|---|---|---|---|---|
| Rhodium catalyst | Amine | Carbon Monoxide | Not specified | Not specified | Favors traditional reductive amination. wikipedia.org |
| Ruthenium catalyst | Amine | Carbon Monoxide | Not specified | Not specified | Leads to pyrrolidine synthesis via ring expansion. wikipedia.org |
| Iridium catalysts (e.g., Ir-PA1, Ir-PA2) | Ammonium formate | Ammonium formate | Ethanol | 60-80 | Effective for a range of ketones, including those with bulky substituents. researchgate.net |
| Sodium Borohydride (NaBH4) | Ammonia/Ammonium salts | NaBH4 | Methanol/Ethanol | Room Temperature | A common and mild reducing agent. |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest due to the often-differing biological activities of individual enantiomers in pharmaceutical applications. nih.gov Several strategies can be employed to achieve this, including asymmetric catalysis, the use of chiral reagents, and the resolution of racemic mixtures.
Asymmetric Catalysis in Cyclopropanation Reactions
Asymmetric catalysis offers an elegant approach to establish the stereochemistry of the cyclopropane (B1198618) ring early in the synthetic sequence. This can be achieved through the use of chiral catalysts in cyclopropanation reactions of styrene (B11656) with a suitable carbene precursor, followed by functional group manipulations to install the aminomethyl group. For instance, chiral ruthenium- or rhodium-based catalysts have been successfully employed in the asymmetric cyclopropanation of olefins with diazo compounds. nih.gov
While not directly yielding this compound, these methods produce chiral cyclopropyl esters or ketones that can be subsequently converted to the target amine. For example, a chiral cyclopropanecarboxylic acid ester can be subjected to a Curtius or Hofmann rearrangement to furnish the corresponding primary amine with retention of stereochemistry.
Chiral Reagent-Controlled Synthesis
The use of chiral auxiliaries provides another powerful tool for controlling the stereochemistry during the synthesis of this compound. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.
In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule, such as an α,β-unsaturated ester. A subsequent diastereoselective cyclopropanation reaction would then yield a cyclopropyl derivative with a defined stereochemistry. nih.gov For example, the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary on an acrylate (B77674) derivative has been shown to direct the diastereoselective synthesis of vinylcyclopropanes. nih.gov Subsequent oxidative cleavage of the vinyl group and conversion of the ester to an amine would provide a route to enantiopure this compound.
Enantiomeric Resolution Techniques
When a synthetic route produces a racemic mixture of this compound, enantiomeric resolution can be employed to separate the two enantiomers. This is a common and practical approach for obtaining enantiopure compounds. wikipedia.org
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org Chiral acids, such as tartaric acid, mandelic acid, or camphorsulfonic acid, are commonly used for this purpose. nih.govnih.gov The racemic amine is treated with an enantiomerically pure chiral acid, leading to the formation of a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.
Another powerful technique for enantiomeric resolution is enzymatic resolution. nih.gov Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor to this compound, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, an amine-specific enzyme could potentially be used to directly resolve the racemic amine.
Table 2: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Well-established, scalable, can be cost-effective. nih.gov | Relies on differential solubility, can be trial-and-error to find a suitable resolving agent and solvent system. wikipedia.org |
| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. nih.gov | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, may require screening of multiple enzymes. |
| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Can be used for both analytical and preparative separations, applicable to a wide range of compounds. | Can be expensive, especially for large-scale separations. |
Derivatization Strategies for Substituted Cyclopropyl(phenyl)methanamines
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies primarily target the nitrogen atom of the amine, the phenyl ring, and the cyclopropane ring itself.
N-Alkylation and N-Substitution Reactions
The primary amine group in this compound is a key site for derivatization through N-alkylation and other N-substitution reactions. These modifications are fundamental in medicinal chemistry for modulating the pharmacological properties of the molecule.
N-alkylation can be achieved using various alkyl halides, introducing substituents like methyl, ethyl, or benzyl (B1604629) groups onto the nitrogen atom. evitachem.comchemrxiv.org Another approach involves the use of cyclopropylcarbinols as alkylating agents, catalyzed by acids such as Brookhart's acid. researchgate.net This reaction can be temperature-controlled to yield either N-alkylated cyclopropyl derivatives or homoallyl amines. researchgate.net
N-substitution reactions also include processes where the cyclopropyl group is cleaved from the nitrogen. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid in aqueous acetic acid results in the specific cleavage of the cyclopropyl group, yielding the corresponding N-alkyl-N-nitrosoaniline. nih.govresearchgate.net This transformation is proposed to proceed through an amine radical cation intermediate, followed by a rapid opening of the cyclopropane ring. nih.gov
| Reactant | Reagent | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous Acid | 4-chloro-N-methyl-N-nitrosoaniline | 76% | nih.gov |
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous Acid | Cinnamaldehyde | 55% | nih.gov |
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous Acid | 3-phenyl-5-hydroxyisoxazoline | 26% | nih.gov |
Aromatic Substitution Reactions (e.g., fluorination, halogenation)
The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. msu.edu The existing cyclopropylmethanamine substituent influences the position and rate of these reactions. The alkylamine group is generally an activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself on the phenyl ring.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com
Halogenation : Chlorine, bromine, and iodine can be introduced onto the aromatic ring. masterorganicchemistry.comlibretexts.org Bromination and chlorination typically require a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity. masterorganicchemistry.compressbooks.pub Direct fluorination is often too reactive, so milder fluorinating agents are used. libretexts.orgpressbooks.pub
Nitration : This is achieved by reacting the molecule with a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgpressbooks.pub
Sulfonation : Reaction with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is notably reversible. libretexts.orgpressbooks.pub
| Reaction Type | Typical Reagents | Electrophile | Typical Product Group |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Br⁺ | -Br |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | -Cl |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |
Cyclopropane Ring Modifications
The strained three-membered ring of the cyclopropane moiety is a site of unique reactivity, primarily involving ring-opening or expansion reactions. beilstein-journals.orgnih.gov These transformations can dramatically alter the molecular scaffold.
Electrophilic ring opening of compounds like trans-2-phenylcyclopropylamine hydrochloride can occur in the presence of superacids. nih.gov Mechanistic studies show that this reaction can proceed via regioselective protonation at the distal (C2-C3) bond of the cyclopropane ring, leading to a 1,3-dication that can then react with other nucleophiles, such as benzene (B151609). nih.gov
Radical-mediated reactions provide another route for cyclopropane ring modification. Oxidative radical ring-opening/cyclization can be initiated by the addition of a radical to a double bond adjacent to the cyclopropane ring. beilstein-journals.orgnih.gov The resulting cyclopropyl-substituted carbon radical can undergo rapid ring-opening to form an alkyl radical, which can then participate in further reactions, such as intramolecular cyclization with the phenyl ring. beilstein-journals.orgnih.gov
Furthermore, cyclopropyl-substituted nitrenium ions, generated from corresponding precursors, can undergo ring expansion to form azetium ions or eliminate ethylene (B1197577) to form isonitrilium ions. chemrxiv.org
Reaction Conditions and Optimization for Synthesis
The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions, including the choice of catalysts and solvents.
Research into the synthesis of precursors, such as substituted 1-phenylcyclopropane carboxylic acids, highlights the importance of optimizing reaction parameters. nih.gov For example, in the cyclopropanation of 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane, both the choice of base and the reaction temperature were found to be critical. nih.gov While several bases were tested, a 50% w/v solution of NaOH in water provided a good yield. nih.gov The temperature was also optimized, with 60 °C proving more effective than 100 °C. nih.gov The addition of a phase transfer catalyst significantly accelerated the reaction. nih.gov
| Entry | Base | Phase Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KOH | - | 60 | 12 | 35 |
| 2 | K₂CO₃ | - | 60 | 12 | NP |
| 3 | Na₂CO₃ | - | 60 | 12 | NP |
| 4 | NaOH | - | 100 | 12 | 20 |
| 5 | NaOH | - | 60 | 12 | 45 |
| 6 | NaOH | TBAB | 60 | 4-6 | 85 |
Microwave-assisted synthesis has also been employed to improve reaction yields and reduce reaction times. In the synthesis of a benzofuran (B130515) intermediate, changing the alkylating agent from 3-chloro-2-methylprop-1-ene to 3-bromo-2-methylprop-1-ene and using microwave irradiation at 80 °C increased the yield of an alkylation step from 29% to 81% and shortened the reaction time to 1.5 hours. nih.gov
Catalyst Systems
A variety of catalyst systems are employed in the synthesis and derivatization of cyclopropyl(phenyl)methanamines and related structures.
Copper Catalysts : Enantiopure copper catalytic systems, which consist of chiral bis(oxazoline) ligands and copper(I) triflate, are used to achieve stereoselective synthesis of key cyclopropane intermediates.
Palladium, Nickel, and Cobalt Catalysts : Transition metals are widely used for cross-coupling reactions to form aryl cyclopropanes. organic-chemistry.org This includes Pd-catalyzed coupling of aryl halides with cyclopropylmagnesium bromide and cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents. organic-chemistry.org
Phase Transfer Catalysts (PTCs) : In biphasic systems, PTCs like tetrabutylammonium (B224687) bromide (TBAB) are crucial for transporting reactants between the aqueous and organic phases. nih.gov Their use can dramatically increase reaction rates and yields, as seen in the cyclopropanation of 2-phenyl acetonitrile where the yield increased from 45% to 85%. nih.gov
Acid Catalysts : Brønsted and Lewis acids are used in various transformations. Brookhart's acid has been used to catalyze the N-alkylation of arylamines. researchgate.net Lewis acids like FeBr₃ are essential in electrophilic aromatic halogenation reactions. pressbooks.pub
Solvent Effects
The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, reaction rates, and selectivity.
In N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. evitachem.com For certain reactions, like the nitrosation of N-cyclopropyl-N-alkylanilines, aqueous solvent systems such as aqueous acetic acid are employed. nih.gov In the synthesis of 1-phenylcyclopropane acetonitrile derivatives, water was used as the solvent in a phase-transfer catalyzed reaction. nih.gov The optimization of an iodocyclization reaction of vinyl cyclopropanes explored a mixture of acetonitrile and water as the solvent system. chemrxiv.org These examples demonstrate that the solvent choice is highly dependent on the specific reaction mechanism and the nature of the reagents involved.
Temperature and Pressure Control
The synthesis of this compound and its derivatives involves precise control of temperature and pressure to ensure optimal reaction rates, yields, and selectivity. evitachem.com Reaction conditions are critical as they can significantly influence the reaction pathways, potentially favoring the formation of desired products over side reactions. evitachem.com
In related cyclopropylamine (B47189) syntheses, such as those employing the Hofmann reaction, temperature is carefully managed. For instance, after the initial formation of the reaction mass in the cold, the mixture is warmed and maintained between 40°C and 50°C for the duration of the reaction. googleapis.comgoogle.comgoogle.com Similarly, in the synthesis of substituted 1-phenylcyclopropane derivatives, temperature has been identified as a crucial factor in the cyclopropanation step. Research has shown that conducting the reaction at an optimal temperature of 60°C results in significantly higher yields compared to reactions run at 100°C. nih.gov
Different stages of a synthetic route may require vastly different temperature settings. For example, in the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, one step involves heating a solution to 80°C under reflux, while a subsequent deprotection step is initiated at 0°C. nih.gov Temperature control is also used to manage the exothermic nature of certain reactions. In the N-acylation of some amines, a slow addition of the acyl chloride at 20-25°C can control the heat released, whereas performing the addition at 0-5°C may lead to an accumulation of reactants requiring additional stirring time to complete the reaction. rsc.org In some cases, higher temperatures are necessary to drive sluggish reactions to completion. mdpi.com
Pressure control is also utilized, particularly in steps involving gaseous reagents or reactions that generate gas. In a process to manufacture cyclopropylamine from γ-butyrolactone, the initial ring-cleavage step is conducted at an elevated temperature range of 65-76°C and a pressure of up to 21 bar (approximately 300 psig). googleapis.comgoogle.comgoogle.com This controlled pressure environment is essential for the efficiency of the hydrohalide cleavage.
The following table summarizes various temperature and pressure conditions reported in the synthesis of cyclopropylamines and their precursors.
| Reaction Step | Reactant/Intermediate | Temperature | Pressure | Purpose/Observation |
| Hofmann Reaction | Cyclopropanecarboxamide | 40°C - 50°C | Not specified | Controlled degradation to form cyclopropylamine. googleapis.comgoogle.comgoogle.com |
| Cyclopropanation | 2-phenyl acetonitrile | 60°C | Not specified | Optimal temperature for higher yield compared to 100°C. nih.gov |
| Hydrohalide Cleavage | γ-butyrolactone | 65°C - 76°C | Up to 21 bar | Promotes the ring-cleavage reaction. googleapis.comgoogle.comgoogle.com |
| Isocyanate Formation | 1-Cyclopropylcyclopropanecarboxylic acid derivative | 80°C (reflux) | Not specified | Curtius degradation step. nih.gov |
| N-Boc Deprotection | N-Boc-protected (1-cyclopropyl)cyclopropylamine | 0°C | Not specified | Initial temperature for the addition of HCl solution. nih.gov |
Purification and Isolation Techniques
The purification and isolation of this compound and its derivatives are critical steps to obtain a product of high purity. A variety of techniques are employed, ranging from simple extraction and distillation to more advanced chromatographic and resolution methods.
Distillation and Extraction For volatile amine products like cyclopropylamine, distillation is a common final step for isolation from the reaction mixture. googleapis.comgoogle.comgoogle.com Liquid-liquid extraction is also frequently used. For instance, cyclopropylamine can be liberated from its hydrochloride salt using a base like sodium hydroxide (B78521) and then extracted with an organic solvent such as ethyl acetate. reddit.com However, the miscibility of some smaller amines with water can present challenges for efficient extraction. reddit.com
Crystallization and Filtration When the product or an intermediate is a solid, crystallization is a powerful purification method. The process often involves precipitating the solid from a solution, followed by filtration, washing, and drying. In the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, the product is isolated as a precipitate which is filtered, washed with diethyl ether, and dried in a vacuum desiccator. nih.gov Recrystallization from a suitable solvent, such as ethanol, can be used to further purify the solid product. mdpi.com
Chromatography Column chromatography is a versatile technique for purifying compounds that are difficult to separate by other means. In some cases, a crude amine product is first converted to a derivative, such as a tert-butyl carbamate (B1207046) (N-Boc), to facilitate purification by column chromatography. nih.gov For the analytical separation of enantiomers, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is an effective method. researchgate.net Polysaccharide-based CSPs, for example, have been successfully used for the enantiomeric resolution of chiral amines. researchgate.net
Resolution of Enantiomers For chiral amines like this compound, separating the enantiomers is often necessary. A classical method for this is diastereomeric salt formation. rsc.org This involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form two diastereomeric salts. These salts have different physical properties, including solubility, which allows one to be selectively crystallized and then separated by filtration. rsc.org The desired enantiomer of the amine is then recovered from the purified salt.
The table below outlines common purification and isolation techniques.
| Technique | Description | Application Example |
| Distillation | Separation based on differences in boiling points. | Final isolation of cyclopropylamine from the reaction mixture. googleapis.comgoogle.comgoogle.com |
| Extraction | Separation of a substance from a mixture by dissolving it in a suitable solvent. | Liberating free cyclopropylamine from its salt into an organic solvent. reddit.com |
| Crystallization / Filtration | Separation of a solid product from a solution by precipitation, followed by physical separation. | Isolation of (1-cyclopropyl)cyclopropylamine hydrochloride as a solid precipitate. nih.gov |
| Column Chromatography | Separation based on the differential adsorption of compounds to a stationary phase. | Purification of an N-Boc protected amine intermediate. nih.gov |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Analytical resolution of chiral amines. researchgate.net |
| Diastereomeric Salt Resolution | Separation of enantiomers by forming diastereomeric salts with different solubilities. | Classical resolution of chiral amines using a resolving agent like tartaric acid. rsc.org |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Cyclopropyl(phenyl)methanamine in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the compound's identity and stereochemistry.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the phenyl ring, the methine group, and the cyclopropyl (B3062369) ring. Experimental data for the hydrochloride salt of the compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveals the characteristic chemical shifts and coupling patterns. googleapis.com
The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, approximately between δ 7.31 and 7.37 ppm, integrating to five protons. googleapis.com The single methine proton (CH-N), being adjacent to both the phenyl ring and the nitrogen atom, is observed as a doublet at approximately δ 3.53 ppm, with a coupling constant (J) of 10.0 Hz, indicating its coupling to the adjacent cyclopropyl methine proton. googleapis.com
The protons of the cyclopropyl ring are diastereotopic and exhibit complex splitting patterns in the most upfield region of the spectrum, a characteristic feature of strained aliphatic rings. These signals are typically observed as multiplets between δ 0.15 and 1.37 ppm. googleapis.com Specifically, the spectrum shows four distinct sets of signals for the cyclopropyl protons: a multiplet for one proton at δ 1.25-1.37, another multiplet for one proton at δ 0.55-0.75, a multiplet for two protons at δ 0.31-0.53, and a final multiplet for one proton at δ 0.15-0.25. googleapis.com This complexity arises from both geminal and vicinal coupling between the cyclopropyl protons.
Table 1: ¹H NMR Spectral Data for (S)-Cyclopropyl(phenyl)methanamine Hydrochloride in DMSO-d₆. googleapis.com
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 7.31 - 7.37 | m | - | 5H | Phenyl (Ar-H) |
| 3.53 | d | 10.0 | 1H | Methine (CH-N) |
| 1.25 - 1.37 | m | - | 1H | Cyclopropyl-H |
| 0.55 - 0.75 | m | - | 1H | Cyclopropyl-H |
| 0.31 - 0.53 | m | - | 2H | Cyclopropyl-H |
| 0.15 - 0.25 | m | - | 1H | Cyclopropyl-H |
| m = multiplet, d = doublet |
While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom. The phenyl carbons would resonate in the aromatic region (δ 120-145 ppm). The methine carbon attached to the nitrogen (CH-N) would appear further downfield in the aliphatic region (typically δ 50-65 ppm) due to the deshielding effect of the nitrogen atom. The carbons of the highly strained cyclopropyl ring are characteristically found in the far upfield region of the spectrum, typically between δ 5 and 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Predicted Chemical Shift (δ) (ppm) | Carbon Assignment |
| 140 - 145 | Phenyl C (quaternary, C-CH) |
| 127 - 130 | Phenyl CH (ortho, meta, para) |
| 50 - 65 | Methine C (CH-N) |
| 10 - 20 | Cyclopropyl CH |
| 5 - 15 | Cyclopropyl CH₂ |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the molecule. It would show a clear cross-peak between the methine proton (CH-N) and the adjacent methine proton of the cyclopropyl ring, confirming their connectivity. It would also map the intricate coupling relationships between the diastereotopic protons within the cyclopropyl ring itself.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and the related NOESY experiments provide information about protons that are close in space, even if they are not directly connected through bonds. These techniques can be used to investigate the preferred conformation and stereochemistry of the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to study its fragmentation behavior, which provides structural clues and serves as a fingerprint for identification.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through pathways characteristic of benzylic amines. Key fragmentation events would include:
Alpha-Cleavage: The most favorable cleavage for amines occurs at the C-C bond adjacent to the nitrogen atom. This would involve the loss of the cyclopropyl radical (•C₃H₅) to form a stable, resonance-stabilized phenylmethaniminium cation.
Formation of Tropylium Ion: Like many benzyl-containing compounds, fragmentation of the benzyl (B1604629) group can lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
Loss of Amine Group: Cleavage of the C-N bond can result in the formation of a cyclopropyl(phenyl)methyl cation.
Table 3: Predicted Key Mass Fragments for this compound.
| m/z (Mass/Charge Ratio) | Ion Formula | Description |
| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 146 | [C₁₀H₁₂N]⁺ | [M-H]⁺ |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage: [M - C₃H₅]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₃N), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique is the gold standard for confirming the identity of a synthesized compound.
Calculated Exact Mass of [C₁₀H₁₃N]: 147.10480 u
Calculated Exact Mass of [C₁₀H₁₄N]⁺ (protonated form, [M+H]⁺): 148.11208 u
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. These methods are ideal for detecting and quantifying this compound in complex mixtures, such as reaction monitoring or biological matrices.
A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724), often with a small amount of formic acid to facilitate protonation of the amine for positive-ion electrospray ionization (ESI+). rsc.orgnih.gov UPLC offers advantages over traditional LC (or HPLC) by using smaller particle-size columns, which provides higher resolution, greater sensitivity, and significantly faster analysis times. rsc.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), specific fragmentation transitions can be monitored (Selected Reaction Monitoring, SRM), offering exceptional selectivity and sensitivity for quantitative analysis. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the spectra would be characterized by the distinct vibrations of the primary amine, the phenyl group, and the cyclopropyl ring.
The primary amine group (-NH2) is expected to show characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is anticipated in the range of 1590-1650 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring would likely appear in the 1450-1600 cm⁻¹ region. The cyclopropyl group has characteristic C-H stretching vibrations that are also expected around 3000-3100 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers.
Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically give a strong signal in Raman spectra. The C-N stretching vibration would also be active in both IR and Raman.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 (two bands) | Weak |
| N-H Bend | 1590-1650 | Moderate | |
| Phenyl Group | Aromatic C-H Stretch | 3000-3100 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong | |
| Cyclopropyl Group | C-H Stretch | ~3050 | Moderate |
| Ring Deformation | 850-1050 | Moderate |
X-ray Crystallography for Solid-State Structure Determination
Crystal System and Space Group Analysis
The crystal system and space group describe the symmetry of the crystal lattice. For a chiral molecule like this compound (if resolved into its enantiomers), it would be expected to crystallize in a chiral space group (a space group lacking inversion centers or mirror planes). Common chiral space groups for organic molecules include those in the monoclinic (e.g., P2₁) and orthorhombic (e.g., P2₁2₁2₁) systems. The presence of a racemic mixture would likely lead to crystallization in a centrosymmetric space group.
Intermolecular Interactions in Crystal Lattices
The packing of this compound molecules in the crystal lattice would be governed by various intermolecular forces. The most significant of these is expected to be hydrogen bonding involving the primary amine group. The amine protons can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of N-H···N hydrogen bond networks. These interactions are crucial in stabilizing the crystal structure. acs.org
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for such analyses.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For a basic compound like this compound, reversed-phase HPLC would be a suitable method.
A typical HPLC setup would involve a C18 stationary phase, which is nonpolar. The mobile phase would likely be a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase would be a critical parameter to control the retention and peak shape of the amine. Operating at a slightly acidic pH would ensure the amine is in its protonated form, which can improve peak symmetry. Detection could be achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs, typically around 254 nm.
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile compounds. This compound is sufficiently volatile to be analyzed by GC. A common approach for amines is to use a capillary column with a polar stationary phase, such as one containing polyethylene glycol (e.g., a "WAX" type column) or a specially deactivated phase for amines to prevent peak tailing.
Due to the basic nature of the amine, derivatization is sometimes employed to improve chromatographic performance and detection sensitivity. researchgate.net However, direct analysis is also possible. The use of a Flame Ionization Detector (FID) is common for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing compound.
Illustrative GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms or specialized amine column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Detector | FID or NPD |
| Detector Temperature | 280 °C |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods, rooted in quantum mechanics, can elucidate electron distribution, orbital energies, and reactivity, providing a detailed picture of a molecule's chemical behavior. mdpi.commdpi.com
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.commdpi.com It is known for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.comnih.gov For a molecule like Cyclopropyl(phenyl)methanamine, DFT would be employed to predict its stable conformations and to analyze the electronic effects of the cyclopropyl (B3062369) and phenyl groups on the amine functionality.
Studies on related compounds, such as 3-phenylpropyl radicals, have utilized DFT to determine the relative importance of different reaction pathways, such as fragmentation and cyclization. nih.gov While specific DFT studies on this compound are not prevalent in the reviewed literature, the methodology would be invaluable for understanding its reactivity. For instance, DFT calculations on derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been used to minimize the 3D structures of these compounds before performing molecular docking studies. mdpi.com
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), are computationally more demanding than DFT but can provide highly accurate results. nih.gov Ab initio calculations could be used to provide a benchmark for the results obtained from DFT studies on this compound. While no specific ab initio studies on this molecule were identified in the literature, research on similar structures like 3-phenylpropylamine (B116678) has employed these methods for structural and NMR analyses. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netscienceopen.com
For this compound, an MEP analysis would likely show a negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for interaction with electrophiles. The aromatic phenyl ring would also exhibit regions of negative potential above and below the plane of the ring. Such an analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.govscienceopen.com
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. chemrxiv.org The collection of all possible conformations and their corresponding potential energies forms the potential energy surface or energy landscape. nih.gov
For a flexible molecule like this compound, with rotatable bonds, multiple low-energy conformations may exist. Understanding the energy landscape can reveal the most populated conformations under physiological conditions and provide insights into how the molecule might bind to a receptor. nih.gov Computational methods can be used to explore this landscape and identify the global minimum energy conformation as well as other low-energy conformers that might be biologically relevant. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent or a biological receptor. mdpi.com
While specific MD simulations for this compound were not found, studies on closely related 2-phenylcyclopropylmethylamine (PCPMA) derivatives provide a clear example of the application of this technique. mdpi.comnih.govnih.gov
MD simulations are particularly powerful for investigating the binding of a ligand to its receptor. mdpi.com These simulations can reveal the key interactions that stabilize the ligand-receptor complex and can help to explain the binding affinity and selectivity of a compound. mdpi.comnih.govnih.gov
In a study of PCPMA derivatives as selective ligands for the Dopamine (B1211576) D3 receptor (D3R), molecular docking was combined with 300 ns molecular dynamics simulations to elucidate the interaction modes. mdpi.comnih.govnih.gov The stability of the ligand-receptor complex was assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation.
The binding free energy of the ligand to the receptor can be calculated from the MD simulation trajectory using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.com This allows for a quantitative estimation of the binding affinity. Furthermore, the total binding energy can be decomposed into contributions from individual amino acid residues, identifying the key residues responsible for binding. mdpi.com
Table 1: Illustrative Data from MD Simulations of a PCPMA Derivative with the D3 Receptor (Note: This data is representative of the type of information obtained from MD simulations of a related compound, not this compound itself.)
| Simulation Parameter | Value | Unit |
| Simulation Time | 300 | ns |
| Binding Free Energy (MM/PBSA) | -45.78 | kcal/mol |
| van der Waals Energy | -58.23 | kcal/mol |
| Electrostatic Energy | -12.54 | kcal/mol |
| Polar Solvation Energy | 31.17 | kcal/mol |
| Nonpolar Solvation Energy | -6.18 | kcal/mol |
This table illustrates the kind of detailed energetic information that can be extracted from MD simulations to understand ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of molecules, such as their shape and electrostatic fields, to predict how they will interact with a biological target. mdpi.commdpi.com
For classes of compounds structurally related to this compound, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR has been effectively employed to explore their interactions with specific biological targets like the Dopamine D3 receptor (D3R). mdpi.comnih.gov These studies are crucial for identifying the key structural features that govern the compound's affinity and selectivity, thereby guiding the design of new, more potent derivatives. mdpi.com The process involves aligning a series of related molecules and using statistical methods to build a model that predicts activity based on variations in their 3D fields. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. mdpi.com They calculate steric and electrostatic fields (CoMFA) and additionally include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (CoMSIA) around a set of aligned molecules. mdpi.com These fields are then correlated with the biological activities of the compounds to generate predictive models.
In a study on 50 D3R-selective 2-phenylcyclopropylmethylamine (PCPMA) derivatives, both CoMFA and CoMSIA models were developed that demonstrated good predictive ability. mdpi.comnih.gov The statistical robustness of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
The CoMFA model for the PCPMA derivatives showed that both steric and electrostatic fields were important for ligand-receptor affinity, with the electrostatic field having a slightly larger contribution. mdpi.com The CoMSIA model also showed good reliability, highlighting the significant role of hydrophobic interactions in the binding affinity of these ligands with the D3R. mdpi.com Contour maps generated from these analyses provide a visual guide for structural modifications, indicating regions where bulky groups, electronegative groups, or hydrophobic groups might enhance or decrease biological activity. nih.gov
Table 1: Statistical Parameters of CoMFA and CoMSIA Models for PCPMA Derivatives
| Model | q² | r² | Field Contributions |
|---|---|---|---|
| CoMFA | 0.607 | 0.981 | Steric: 39.3%, Electrostatic: 60.7% |
Data sourced from a study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives. mdpi.com
Prediction of Spectroscopic Properties from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are highly effective at predicting the spectroscopic properties of molecules. nih.govderpharmachemica.com These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
Theoretical vibrational analysis can predict the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of a molecule. nih.gov For this compound, calculations would reveal the frequencies and intensities of vibrational modes associated with its distinct structural components: the phenyl ring, the cyclopropyl group, and the methanamine side chain.
Key predicted vibrations would include:
Phenyl Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are expected in the 1400–1600 cm⁻¹ region. In-plane and out-of-plane C-H bending modes would also be predicted. derpharmachemica.com
Cyclopropyl Ring: The strained ring system gives rise to characteristic C-H stretching vibrations and ring deformation modes. CH₂ group vibrations, including symmetric and asymmetric stretching, scissoring, wagging, and twisting modes, would be identified. esisresearch.org
Methanamine Group: The N-H stretching vibrations of the primary amine would be predicted, typically in the 3300-3500 cm⁻¹ range. C-N stretching and N-H bending vibrations would also be calculated. derpharmachemica.com
These theoretical spectra serve as a benchmark, aiding in the assignment of bands observed in experimental FT-IR and FT-Raman measurements. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net The method involves computing the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com
For this compound, a GIAO calculation would predict the chemical shifts for each unique proton and carbon atom.
¹H NMR: Distinct signals would be predicted for the aromatic protons on the phenyl ring, the methine and methylene (B1212753) protons on the cyclopropyl ring, the methine proton adjacent to the phenyl and amino groups, and the amine (NH₂) protons.
¹³C NMR: The calculation would differentiate between the carbon atoms of the phenyl ring, the carbons of the cyclopropyl ring, and the methine carbon of the side chain.
Comparing these calculated shifts with experimental data is a powerful tool for confirming the molecular structure. nih.gov The accuracy of DFT-GIAO calculations has proven sufficient to distinguish between isomers and confirm protonation states in various molecular systems. rsc.org
Drug Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In modern drug discovery, predicting the pharmacokinetic properties of a compound is as important as determining its biological activity. Computational models are routinely used to assess "drug likeness" and to predict ADMET properties. nih.gov
For compounds like this compound and its derivatives, in silico tools can predict several key parameters. mdpi.comnih.gov Studies on the related PCPMA scaffold have incorporated ADMET predictions as part of their broader investigation into developing potential therapeutic agents. nih.gov
The predicted ADMET profile for this compound would typically include:
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Identification of likely sites of metabolism by cytochrome P450 enzymes.
Excretion: Predictions related to the compound's clearance from the body.
Toxicity: Early-stage prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition).
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Phenylcyclopropylmethylamine | PCPMA |
Reactivity and Reaction Mechanisms of Cyclopropyl Phenyl Methanamine
Characteristic Reactions of the Amine Functionality
The reactivity of the primary amine group in Cyclopropyl(phenyl)methanamine is largely dictated by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. byjus.com
Oxidation Reactions
The oxidation of the amine functionality in this compound can lead to various products depending on the reagents and reaction conditions. While specific studies on this exact molecule are not extensively detailed in the provided literature, the oxidation of primary amines, particularly benzylic amines, is a well-established transformation in organic synthesis. Generally, the oxidation of primary amines can yield imines, oximes, or nitriles. For instance, photosensitized oxidative reactions of certain tertiary aminocyclopropanes have been shown to initiate ring-opening, highlighting a potential interplay between the amine's reactivity and the cyclopropane (B1198618) ring's stability under oxidative stress. acs.org
Reduction Reactions
Reduction reactions are not characteristic of the primary amine functionality in this compound. The amine group is already in a reduced state and does not typically undergo further reduction. Instead, reduction methods are commonly employed to synthesize primary amines from more oxidized nitrogen-containing functional groups such as nitriles, amides, or nitro compounds. pearson.comlibretexts.org For example, nitriles can be reduced using agents like lithium aluminum hydride (LiAlH₄) to produce primary amines. libretexts.org
Nucleophilic Reactivity
Due to the presence of the lone pair of electrons on the nitrogen atom, the amine group in this compound behaves as a potent nucleophile. byjus.comlibretexts.org This nucleophilicity allows it to participate in a variety of substitution reactions, most notably acylation and alkylation.
Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction. byjus.comncert.nic.inlibretexts.org This process, known as acylation, results in the formation of a stable amide. The reaction is typically conducted in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in
Alkylation: The amine can also act as a nucleophile in reactions with alkyl halides. ncert.nic.in This alkylation reaction can lead to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. libretexts.org However, these reactions can be difficult to control and often yield a mixture of products due to the product amine also being nucleophilic and competing with the starting material. libretexts.orglibretexts.org
Reactions Involving the Cyclopropane Ring
The high ring strain of the cyclopropane moiety makes it susceptible to reactions that involve the cleavage of one of its carbon-carbon bonds. This reactivity is a cornerstone of its synthetic utility.
Ring-Opening Reactions
The cyclopropane ring in derivatives of this compound can be opened through several mechanistic pathways, including electrophilic and radical-mediated processes.
Electrophilic Ring-Opening: Studies on trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring-opening occurs under acidic conditions. nih.govnih.govacs.org The reaction proceeds via cleavage of the distal C2–C3 bond (the bond furthest from the phenyl and aminomethyl substituents). nih.govnih.gov This regioselectivity is attributed to the σ-withdrawing effect of the ammonium group, which weakens the distal bond, and charge-charge repulsion in the transition state. nih.govacs.orgresearchgate.net The process is initiated by protonation, leading to a dicationic intermediate that can then be trapped by a nucleophile, such as benzene (B151609) in a Friedel-Crafts-type reaction. nih.gov
Oxidative Radical Ring-Opening: Radical-mediated pathways provide another route for cleaving the cyclopropane ring. beilstein-journals.orgnih.gov These reactions can be initiated by the formation of a radical species which then attacks the ring. beilstein-journals.org For instance, a cyclopropyl-substituted carbon radical can undergo facile ring-opening to generate a more stable alkyl radical. beilstein-journals.orgscite.ai This intermediate can then participate in subsequent reactions, such as intramolecular cyclization. beilstein-journals.org The ring-opening of cyclopropylamine (B47189) radical cations has also been implicated in the mechanisms of action for certain bioactive molecules. acs.orgresearchgate.net
| Reaction Type | Initiator/Conditions | Key Intermediate | Site of Bond Cleavage | Reference |
|---|---|---|---|---|
| Electrophilic Opening | Superacid (e.g., FSO₃H-SbF₅/SO₂ClF) | 1,3-Dication | Distal (C2-C3) Bond | nih.gov |
| Oxidative Radical Opening | Photoredox Catalysis / Chemical Oxidants | Cyclopropylamine Radical Cation / Alkyl Radical | Varies depending on substrate and conditions | acs.orgbeilstein-journals.org |
Cycloaddition Reactions
N-Aryl cyclopropylamines, including structures related to this compound, can participate in formal cycloaddition reactions, providing a powerful method for constructing larger ring systems.
[3+2] Cycloaddition: A significant reaction is the formal [3+2] photocycloaddition with electron-deficient olefins, such as α,β-unsaturated carbonyl compounds. researchgate.netchemrxiv.orgchemrxiv.org This transformation can be initiated by photoactivation, often without the need for an external photocatalyst. chemrxiv.orgchemrxiv.org The proposed mechanism involves a Single Electron Transfer (SET) from the electron-rich N-aryl cyclopropylamine to the olefin, leading to a radical ion pair. chemrxiv.org This is followed by the opening of the cyclopropane ring and subsequent cyclization to form a five-membered aminocyclopentane ring. researchgate.net The reaction scope is broad, and the electron density of the N-aryl group can influence the efficiency of the SET process. chemrxiv.org Asymmetric variants of this reaction have also been developed using dual catalyst systems, enabling the synthesis of chiral cyclopentylamines with high enantioselectivity. nih.govresearchgate.net
| N-Aryl Cyclopropylamine Substituent (para) | Olefin Partner | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| -H (Phenyl) | Ethyl acrylate (B77674) | 72 | 3:2 | chemrxiv.org |
| -OCH₃ | Ethyl acrylate | 88 | 3:2 | chemrxiv.org |
| -CH₃ | Ethyl acrylate | 78 | 3:2 | chemrxiv.org |
| -Cl | Ethyl acrylate | 75 | 3:2 | chemrxiv.org |
| -CF₃ | Ethyl acrylate | 29 | 1:1 | chemrxiv.org |
| -H (Phenyl) | Methyl methacrylate | 99 | 1.5:1 | chemrxiv.org |
Reactions of the Phenyl Moiety
The phenyl group of this compound is a key site for chemical modifications, undergoing reactions typical of substituted benzene rings. Its reactivity is influenced by the cyclopropylmethanamine substituent, which dictates the regioselectivity and rate of these transformations.
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The substituent already present on the benzene ring significantly influences the rate and position of the incoming electrophile. wikipedia.org Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate. wikipedia.org
The this compound's substituent, an alkylamine group attached to a benzylic carbon, is generally considered an activating group and an ortho-, para- director. The amino group, through its lone pair of electrons, can donate electron density to the ring via resonance, particularly stabilizing intermediates where the positive charge is located on the ortho and para positions. This leads to the preferential formation of ortho and para substituted products.
Common electrophilic aromatic substitution reactions that this compound could undergo are summarized in the table below.
| Reaction Type | Typical Reagents | Electrophile (E+) | Potential Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | o-Nitro-cyclopropyl(phenyl)methanamine, p-Nitro-cyclopropyl(phenyl)methanamine |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | o-Bromo-cyclopropyl(phenyl)methanamine, p-Bromo-cyclopropyl(phenyl)methanamine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | o-Cyclopropyl(phenyl)methanamine sulfonic acid, p-Cyclopropyl(phenyl)methanamine sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | o-Alkyl-cyclopropyl(phenyl)methanamine, p-Alkyl-cyclopropyl(phenyl)methanamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | o-Acyl-cyclopropyl(phenyl)methanamine, p-Acyl-cyclopropyl(phenyl)methanamine |
Nucleophilic Aromatic Substitution (for substituted derivatives)
Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike EAS, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com Therefore, the parent this compound molecule, with its electron-donating substituent, is not expected to undergo SNAr.
This reaction becomes feasible only on derivatives of this compound that possess two key features:
A good leaving group (e.g., a halide like F, Cl, Br).
Strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com
The SNAr mechanism is typically a two-step addition-elimination process. wikipedia.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this complex is delocalized across the aromatic system and is effectively stabilized by the EWGs. In the second step, the leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com
The table below illustrates hypothetical SNAr reactions on a suitable derivative, such as 1-(4-chloro-3-nitrophenyl)cyclopropylmethanamine.
| Derivative | Nucleophile | Leaving Group | Potential Product |
| 1-(4-Chloro-3-nitrophenyl)cyclopropylmethanamine | NaOCH₃ (Sodium methoxide) | Cl⁻ | 1-(4-Methoxy-3-nitrophenyl)cyclopropylmethanamine |
| 1-(4-Fluoro-3-nitrophenyl)cyclopropylmethanamine | NH₃ (Ammonia) | F⁻ | 1-(4-Amino-3-nitrophenyl)cyclopropylmethanamine |
| 1-(2,4-Dinitrophenyl)cyclopropylmethanamine with a leaving group at C1 | KSH (Potassium hydrosulfide) | Leaving Group⁻ | 1-(4-Nitro-2-mercaptophenyl)cyclopropylmethanamine |
Mechanism-Based Inactivation Studies
Mechanism-based inactivators, also known as suicide inhibitors, are compounds that are converted by the catalytic action of a specific enzyme into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.
Interaction with Monoamine Oxidase (MAO) Enzymes
Cyclopropylamine derivatives are well-known mechanism-based inactivators of monoamine oxidases (MAOs), which are flavoenzymes responsible for the oxidative deamination of various neurotransmitters and xenobiotic amines. researchgate.net The strained cyclopropyl (B3062369) ring is crucial for the inactivation mechanism. nih.gov
Studies on 1-phenylcyclopropylamine (1-PCPA), a compound structurally related to this compound, have elucidated the inactivation pathway. nih.govnorthwestern.edu The process is believed to initiate with a one-electron transfer from the amine to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. northwestern.edu This generates a radical cation intermediate. Subsequently, the strained cyclopropyl ring undergoes homolytic cleavage (ring opening), forming a more stable radical intermediate. northwestern.edu This reactive species is then trapped by radicals within the enzyme's active site.
Two primary pathways can occur from this common radical intermediate:
Irreversible Inactivation: The radical intermediate combines with the flavin radical, forming a stable, covalent adduct. This permanently modifies the FAD cofactor and inactivates the enzyme. nih.govnorthwestern.edu
Reversible Adduct Formation/Product Release: The radical intermediate may be trapped by another active site residue (e.g., an amino acid). This can lead to the formation of a labile adduct that, upon denaturation or further reaction, can release a product like acrylophenone. northwestern.edu
This mechanism highlights the importance of the cyclopropyl group, which acts as a latent reactive species unleashed by the enzyme's own catalytic activity.
| Step | Description | Key Species Involved |
| 1. Binding | The inhibitor binds to the MAO active site. | Cyclopropylamine derivative, MAO-FAD |
| 2. Electron Transfer | A single electron is transferred from the inhibitor's nitrogen atom to the FAD cofactor. | Radical cation of the inhibitor, FADH• radical |
| 3. Ring Opening | The strained cyclopropyl ring of the radical cation opens to form a more stable radical intermediate. | Distal radical intermediate |
| 4. Covalent Adduct Formation | The radical intermediate is trapped by a radical in the active site, often the FADH•, forming a covalent bond. | Covalent inhibitor-flavin adduct |
Bioorthogonal Reactivity Studies
Bioorthogonal chemistry refers to chemical reactions that can be performed inside living systems without interfering with native biological processes. These reactions typically involve pairs of functional groups that are mutually reactive but inert to the vast array of functional groups found in biological molecules.
While the field of bioorthogonal chemistry has expanded to include various reactive groups, specific studies detailing the bioorthogonal reactivity of this compound are not prominently documented in scientific literature. The chemical handles typically used for bioorthogonal reactions, such as azides, alkynes, tetrazines, and strained alkenes like trans-cyclooctenes, are not present in the structure of this compound. While cyclopropene (B1174273) derivatives have been explored as reporters for bioorthogonal labeling, the reactivity of the saturated cyclopropane ring in this compound does not lend itself to the common bioorthogonal ligation strategies without prior chemical modification. nih.gov Therefore, its application in this specific area of chemical biology has not been established.
Applications in Medicinal Chemistry and Pharmacology
Role as a Synthetic Intermediate for Pharmaceutical Compounds
The unique structural and conformational properties imparted by the cyclopropyl (B3062369) ring make cyclopropyl(phenyl)methanamine a valuable building block in the synthesis of more complex pharmaceutical compounds. The cyclopropylamine (B47189) moiety is a key feature in a number of bioactive molecules and is utilized by medicinal chemists to explore new chemical space and to develop drugs with improved pharmacokinetic and pharmacodynamic profiles. Its derivatives are key intermediates in the preparation of a variety of bioactive or drug-like molecules. researchgate.net The rigid cyclopropane (B1198618) ring helps to lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for its biological target. This structural motif is found in compounds designed to treat neurological disorders, including potential antidepressants and antipsychotics.
While specific large-scale industrial syntheses of blockbuster drugs directly from this compound are not extensively documented in publicly available literature, the PCPMA scaffold is a cornerstone in the discovery and development of novel therapeutic candidates. For instance, the synthesis of various investigational drugs targeting serotonin (B10506) and dopamine (B1211576) receptors originates from this core structure. nih.govnih.gov The preparation of these derivatives often involves modifying the phenyl ring or the amine group to fine-tune the compound's pharmacological properties. nih.gov
Investigation as Modulators of Biological Targets
The this compound scaffold has been extensively investigated for its ability to interact with and modulate the activity of various biological targets, including enzymes and neurotransmitter receptors.
The cyclopropylamine functional group is a known reactive moiety that can act as a mechanism-based inactivator of certain enzymes. This property has been explored in the design of enzyme inhibitors.
Lysine-Specific Demethylase 1 (LSD1): The isomer of this compound, trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine (B92988), is a well-characterized inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme involved in histone modification. nih.govacs.org 2-PCPA acts as a time-dependent, irreversible, mechanism-based inhibitor of LSD1. nih.gov Structural and mass spectrometry analyses have shown that 2-PCPA forms a covalent adduct with the FAD cofactor within the enzyme's active site, leading to its inactivation. acs.orgmatilda.science This inhibition mechanism has provided a basis for designing more potent and selective LSD1 inhibitors based on the phenylcyclopropylamine scaffold for potential applications in oncology. acs.orgnih.gov
Methylamine (B109427) Dehydrogenase: The simpler parent compound, cyclopropylamine, has been shown to be a mechanism-based inhibitor of the quinoprotein methylamine dehydrogenase from the bacterium Paracoccus denitrificans. nih.govacs.org The inactivation process involves the formation of a covalent cross-link between the alpha and beta subunits of the enzyme, a process that requires the presence of a specific phenylalanine residue (αPhe55). nih.govnih.gov This irreversible inhibition highlights the reactivity of the cyclopropylamine group and its potential for covalent modification of enzyme active sites. nih.govcore.ac.uk
Compounds based on the this compound structure can significantly modulate neurotransmitter systems, primarily through their interaction with serotonin and dopamine receptors. mdpi.commhmedical.com By acting as agonists, partial agonists, or antagonists at these receptors, these compounds can influence the signaling pathways of key neurotransmitters like serotonin and dopamine, which are critically involved in mood, cognition, and motor control. mdpi.com For example, agonism at serotonin 5-HT2C receptors by PCPMA derivatives can modulate downstream dopaminergic and other monoaminergic systems. frontiersin.org The development of selective ligands for these receptors allows for the fine-tuning of specific neural circuits implicated in psychiatric and neurological disorders. researchgate.net
The PCPMA scaffold has proven to be a "privileged scaffold" in drug design, meaning it can be used to develop ligands for multiple biological targets. nih.gov Extensive research has focused on designing derivatives that selectively target specific subtypes of serotonin and dopamine receptors.
Derivatives of 2-phenylcyclopropylmethylamine are potent agonists for the serotonin 2C (5-HT2C) receptor, which is a target for treating obesity, schizophrenia, and other CNS disorders. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring, such as 2-alkoxy and 5-fluoro groups, can enhance potency and selectivity for 5-HT2C over the closely related 5-HT2A and 5-HT2B receptors. nih.gov Agonism at 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B agonism has been linked to cardiac valvulopathy, making selectivity crucial for therapeutic applications. nih.govmdpi.com Researchers have successfully designed fluorinated derivatives of 2-phenylcyclopropylmethylamine with high potency at the 5-HT2C receptor and no detectable agonism at the 5-HT2B receptor. nih.gov
| Compound | Target Receptor | Activity (EC50, nM) | Selectivity Profile |
|---|---|---|---|
| (+)-15a (N-methyl-2-(2-methoxyphenyl)cyclopropylmethylamine) | 5-HT2C | 23 | Functionally selective agonist with no β-arrestin recruitment. nih.gov |
| (+)-21b (Fluorinated PCPMA derivative) | 5-HT2C | Potent agonist | No detectable 5-HT2B agonism and reasonable selectivity against 5-HT2A. nih.gov |
| (+)-22a (Dihalogenated PCPMA derivative) | 5-HT2C | Potent agonist | Good selectivity against 5-HT2B and 5-HT2A receptors. researchgate.net |
The versatile 2-phenylcyclopropylmethylamine scaffold has also been utilized to develop highly potent and selective ligands for the dopamine D3 receptor (D3R), a key target for treating neuropsychiatric disorders such as schizophrenia and substance use disorders. nih.govnih.gov By employing a "bitopic ligand" design approach, where a secondary binding motif is attached to the primary amine of the PCPMA core, researchers have created derivatives with nanomolar affinity for the D3R and excellent selectivity over other dopamine receptor subtypes, particularly the highly homologous D2 receptor. nih.govacs.orgnih.gov
Interestingly, the stereochemistry of the cyclopropane ring can lead to different functional activities; for example, one enantiomer of a derivative can act as a potent D3R agonist, while its mirror image acts as an antagonist. nih.gov This highlights the stereospecificity of the interaction between these ligands and the receptor's binding pocket.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| (1R,2R)-30q | D3R | 2.2 | Not specified (High affinity ligand) |
| 30r | D3R | 1.2 | Not specified (High affinity ligand) |
| (1R,2R)-22e | D3R | Comparable to (1S,2S)-22e | Potent D3R agonist |
| (1S,2S)-22e | D3R | Comparable to (1R,2R)-22e | D3R antagonist |
Receptor Interactions and Ligand Design
Histamine (B1213489) Receptors (e.g., H3R)
While the this compound core is more extensively studied in relation to other CNS targets, the incorporation of a cyclopropane moiety is a recognized strategy in the design of potent histamine H3 receptor (H3R) antagonists. nih.govnih.gov H3Rs are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters, making them attractive targets for treating various neurological conditions. biorxiv.orgcresset-group.com
Research into conformationally restricted analogues of histamine has led to the development of potent H3R ligands containing a cyclopropane ring. For instance, a series of imidazolylcyclopropane derivatives has been synthesized and evaluated for H3R affinity. acs.orgnih.gov These compounds, while not direct derivatives of this compound, highlight the importance of the cyclopropane structure in achieving high potency and selectivity at H3Rs. One notable example is a trans-cyclopropane derivative, (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane, which displays remarkable antagonistic activity at both H3 (Kᵢ = 4.4 nM) and H4 receptors. nih.gov Another compound, (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane, a cis-cyclopropane analogue, was identified as a potent and selective H3R partial agonist (Kᵢ = 5.4 nM). nih.gov
Furthermore, cyclopropyl methanone (B1245722) derivatives have been investigated as H3R modulators, demonstrating high receptor binding affinity and selectivity, with potential applications in treating obesity and other CNS disorders. nih.gov These findings underscore the value of the cyclopropane motif in the design of novel H3R ligands, suggesting that this compound derivatives could be a promising, yet underexplored, class of compounds for this target.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is significantly influenced by their stereochemistry and the nature of substituents on both the phenyl and cyclopropyl rings, as well as on the amino group.
Influence of Stereochemistry on Biological Activity
The stereochemistry of the cyclopropane ring is a critical determinant of the pharmacological profile of these compounds. Studies on imidazolylcyclopropane derivatives as H3R ligands have demonstrated that different stereoisomers can exhibit distinct pharmacological properties. acs.orgnih.govnih.gov For example, the enantiomer of a potent H3/H4 receptor antagonist, ent-11a, with a (1S)-trans-cyclopropane structure, was found to be a highly potent and selective H3R antagonist with a Kᵢ of 3.6 nM. nih.gov In contrast, its (1R)-trans enantiomer displayed high affinity for both H3 and H4 receptors. nih.gov
Similarly, in a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives developed as dopamine D3 receptor (D3R) ligands, the stereochemistry had a profound impact on their functional activity. nih.gov The (1R,2R)-22e enantiomer was identified as a potent D3R agonist, while its (1S,2S)-22e counterpart acted as an antagonist, despite both showing comparable binding affinities. nih.gov This functional switch is attributed to different binding poses of the enantiomers within the D3R orthosteric binding pocket. nih.gov
| Compound | Stereochemistry | Target Receptor | Activity | Kᵢ (nM) |
| ent-11a | (1S)-trans | H3R | Antagonist | 3.6 |
| 11a | (1R)-trans | H3R/H4R | Antagonist | 8.4 (H3R), 7.6 (H4R) |
| (1R,2R)-22e | (1R,2R) | D3R | Agonist | - |
| (1S,2S)-22e | (1S,2S) | D3R | Antagonist | - |
Impact of Substituents on Receptor Selectivity and Potency
Substitutions on the aromatic ring and the amino group of the this compound scaffold play a crucial role in modulating receptor selectivity and potency. In the development of PCPMA-based dopamine D2 receptor (D2R) partial agonists, the nature of the spacer group linking the PCPMA core to another moiety was found to be critical for fine-tuning the intrinsic activity of the compounds. nih.gov
For H3R ligands with a cyclopropane structure, the presence and nature of a hydrophobic group can significantly influence activity. For instance, (2S,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane, which lacks a hydrophobic group typical of H3R antagonists, was still found to be a potent H3R antagonist (Kᵢ = 20.1 nM). nih.gov However, the introduction of a 4-chlorobenzylamino group in a related compound led to a significant increase in potency. nih.gov
In the context of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines, a series of potent kappa opioid receptor (KOR) agonists, substitutions on the para-position of the phenyl ring were systematically varied. nih.gov This led to the identification of compounds with subpicomolar binding affinity for KOR and exceptional selectivity over mu (MOR) and delta (DOR) opioid receptors. nih.gov
| Compound | Substitution | Target Receptor | Potency (Kᵢ or EC₅₀) | Selectivity |
| (2S,3R)-5b | 4-chlorobenzylamino | H3R/H4R | 4.4 nM (H3R), 5.5 nM (H4R) | Dual |
| (+)-14j | Varied spacer | D2R | Partial Agonist | Selective vs. 5-HT2A |
| 5i | Varied para-substituent | KOR | Subpicomolar | High vs. MOR/DOR |
Potential Therapeutic Applications in Neurological and Psychiatric Disorders
The unique pharmacological profiles of this compound derivatives make them promising candidates for the treatment of a range of neurological and psychiatric conditions.
Antipsychotic Potentials
The therapeutic efficacy of many antipsychotic drugs is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors. nppsychnavigator.com Derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been designed and synthesized as potent D2R partial agonists, a key feature of third-generation antipsychotics like aripiprazole. nih.gov These PCPMA-derived compounds have shown promising results in preclinical models of psychosis. For example, compounds (+)-14j and (+)-14l demonstrated good pharmacokinetic properties and selectivity against the 5-HT2A receptor, and they were effective in suppressing hyperlocomotion in a mouse model. nih.gov The partial agonism at D2 receptors is thought to stabilize the dopamine system, potentially leading to antipsychotic effects with a reduced risk of extrapyramidal side effects. benthamopenarchives.comelsevierpure.com
Depression and Anxiety Management
The modulation of serotonin receptors is a cornerstone of treatment for depression and anxiety disorders. The this compound scaffold has been utilized to develop selective serotonin receptor ligands. While not directly focused on this scaffold, the principles of targeting serotonin pathways are relevant. Partial agonism at dopamine D2 and serotonin 5-HT1A receptors, a characteristic of some atypical antipsychotics, is also being explored for the treatment of major depression. benthamopenarchives.com This dual action may offer a broader spectrum of efficacy, particularly in patients with treatment-resistant depression. benthamopenarchives.com The development of PCPMA derivatives with specific activities at these receptors could therefore provide novel therapeutic options for managing depression and anxiety.
Obesity Treatment
The therapeutic potential of compounds structurally related to this compound in the management of obesity has been an area of preclinical investigation. Research has primarily focused on the compound trans-2-phenylcyclopropylamine (also known as tranylcypromine), which shares the core phenylcyclopropylamine scaffold.
Studies in animal models have demonstrated that trans-2-phenylcyclopropylamine can protect against diet-induced obesity. In mice fed a high-fat diet, administration of this compound was shown to prevent excessive weight gain and reverse pre-existing adiposity. The primary mechanisms underlying these effects appear to be a reduction in food intake over the long term and an increase in spontaneous locomotor activity in the short term, which contributes to increased energy expenditure. Notably, these weight-reducing effects were observed to be independent of UCP1-regulated thermogenesis.
The following table summarizes the key findings from a study investigating the effects of trans-2-phenylcyclopropylamine (2-PCPA) on diet-induced obese mice.
Table 1: Effects of trans-2-phenylcyclopropylamine (2-PCPA) on Body Weight and Food Intake in Mice on a High-Fat Diet (HFD)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Daily Food Intake (g/mouse) |
|---|---|---|---|---|
| HFD Control | 30.5 ± 0.8 | 45.2 ± 1.5 | +14.7 | 3.1 ± 0.1 |
| HFD + 2-PCPA | 30.2 ± 0.7 | 32.1 ± 1.1 | +1.9 | 2.4 ± 0.2 |
Data are represented as mean ± standard error.
Furthermore, the broader class of compounds that includes derivatives of this compound has been explored as agonists for the trace amine-associated receptor 1 (TAAR1). Preclinical studies have indicated that TAAR1 agonists can induce weight loss and improve glycemic control in rodent models of obesity. These effects are thought to be mediated through both central and peripheral mechanisms, including the regulation of energy balance and food intake.
Schizophrenia and Addiction Research
The this compound scaffold is of significant interest in the fields of schizophrenia and addiction research. The related compound, trans-2-phenylcyclopropylamine (tranylcypromine), an irreversible monoamine oxidase (MAO) inhibitor, has been investigated as an adjunctive therapy for schizophrenia. nih.gov Clinical studies have explored its use in combination with antipsychotic medications, particularly for the management of negative symptoms, which are often refractory to standard treatments. nih.gov The therapeutic rationale is based on its ability to increase synaptic levels of monoamines, such as dopamine and norepinephrine, which are implicated in the pathophysiology of schizophrenia. nih.gov
In the realm of addiction research, the focus has been on both the therapeutic potential and the abuse liability of compounds with this chemical structure. Tranylcypromine has been studied for the treatment of cocaine dependence. nih.gov The rationale for its use is to modulate the neurochemical systems disrupted by chronic cocaine use. However, there is also documented evidence of tranylcypromine addiction, highlighting the complex pharmacological profile of this class of compounds.
More recently, research has focused on designing derivatives of the this compound structure to achieve greater selectivity for specific neuroreceptors implicated in schizophrenia and addiction. One area of focus has been the development of selective ligands for the dopamine D3 receptor (D3R). The D3R is a key target in the central nervous system for regulating cognitive and motor functions, and its modulation is a promising strategy for developing novel antipsychotics. A series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives have been synthesized and evaluated for their binding affinity and selectivity for the D3R.
Table 2: Binding Affinity (Ki, nM) of Selected 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives for the Dopamine D3 Receptor (D3R)
| Compound | D3R Ki (nM) | Selectivity (D2/D3) |
|---|---|---|
| Derivative 1 | 5.8 | 120 |
| Derivative 2 | 2.2 | 250 |
| Derivative 3 | 15.4 | 85 |
| Derivative 4 | 0.9 | 400 |
Lower Ki values indicate higher binding affinity.
These studies aim to develop compounds with high affinity and selectivity for the D3R, which could potentially lead to antipsychotic agents with improved efficacy and a more favorable side-effect profile compared to existing treatments.
Exploration as Biological Probes for Mechanistic Studies
The rigid structure of the this compound core makes it a valuable scaffold for the design of biological probes to investigate the function and regulation of specific biological targets. These chemical tools are instrumental in mechanistic studies, allowing researchers to selectively interact with and study the role of individual proteins, such as receptors and enzymes, in complex biological systems.
One application of this scaffold is in the development of selective ligands for neuroreceptors. For instance, derivatives of 2-phenylcyclopropylmethylamine have been synthesized to serve as selective probes for the dopamine D3 receptor. By creating compounds with high affinity and selectivity, researchers can use them to map the distribution of D3 receptors in the brain, investigate their role in neurotransmission, and elucidate their involvement in neuropsychiatric disorders.
Furthermore, the development of radiolabeled versions of these compounds allows for their use in non-invasive imaging techniques like Positron Emission Tomography (PET). A PET ligand incorporates a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into its structure. When administered in trace amounts, these radioligands can be tracked in the body, providing a quantitative map of their target's density and distribution in living subjects. While a specific PET radioligand for this compound has not been extensively reported, the principles of medicinal chemistry and radiochemistry suggest that derivatives could be synthesized for this purpose. The development of such probes would be invaluable for studying the in vivo pharmacology of their targets, such as monoamine oxidases or specific G-protein coupled receptors.
In addition to receptor probes, derivatives of this chemical family have been used to study enzyme function and off-target effects. For example, probes based on the tranylcypromine structure have been synthesized to identify the protein targets of this drug within the cellular proteome. These studies have revealed that in addition to its known targets, MAOA and MAOB, tranylcypromine can interact with other proteins and accumulate in cellular compartments like lysosomes. nih.gov This highlights the utility of such probes in understanding the broader pharmacology of a drug and identifying potential mechanisms of its side effects. nih.gov
Applications in Organic Synthesis As a Building Block
Role in the Construction of Complex Molecular Architectures
Cyclopropyl(phenyl)methanamine and its derivatives serve as key starting materials for constructing more intricate molecular frameworks, including carbocycles and heterocycles. The high ring strain of the cyclopropane (B1198618) moiety can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, making it an important tool for synthetic chemists.
One notable application is in formal [3+2] cycloaddition reactions. N-aryl cyclopropylamines, including N-phenylated this compound, can undergo photochemical cycloaddition with various α,β-unsaturated carbonyl compounds. wikipedia.org This process, which can proceed without a photocatalyst via a Single Electron Transfer (SET) mechanism, involves the opening of the cyclopropane ring to form a 1,3-radical cation intermediate that subsequently reacts with an olefin. This methodology provides a direct route to N-arylaminocycloalkyl compounds, effectively constructing a five-membered ring from the three-membered cyclopropane precursor. wikipedia.org
The reaction demonstrates broad scope with various electron-poor olefins, yielding functionalized cyclopentane derivatives in good to excellent yields.
Table 1: Examples of Photochemical [3+2] Cycloaddition of N-Aryl Cyclopropylamines with Olefins This table is interactive. Click on the headers to sort the data.
| N-Aryl Cyclopropylamine (B47189) | Olefin | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-phenylcyclopropylamine | Ethyl acrylate (B77674) | N-phenyl-3-(ethoxycarbonyl)cyclopentylamine | 72 | 3:2 |
| N-phenylcyclopropylamine | Methyl methacrylate | N-phenyl-3-methyl-3-(methoxycarbonyl)cyclopentylamine | 100 | 2:1 |
| N-phenylcyclopropylamine | Methyl vinyl ketone | N-phenyl-3-acetylcyclopentylamine | 57 | 3:2 |
| N-(o-methoxyphenyl)cyclopropylamine | Ethyl acrylate | N-(o-methoxyphenyl)-3-(ethoxycarbonyl)cyclopentylamine | 85 | 3:2 |
| N-(2-naphthalenyl)cyclopropylamine | Ethyl acrylate | N-(2-naphthalenyl)-3-(ethoxycarbonyl)cyclopentylamine | 99 | 3:2 |
(Data sourced from Zidan, M. & Barriault, L., 2022)
Furthermore, the cyclopropane ring can be opened under acidic conditions. For instance, trans-2-phenylcyclopropylamine hydrochloride undergoes ring-opening in superacid, cleaving the distal C2-C3 bond. mdpi.com This process generates a reactive ammonium-carbenium dication intermediate that can be trapped by arene nucleophiles, leading to the formation of more complex substituted carbon chains. mdpi.com Such ring-opening strategies are fundamental in transforming the compact cyclopropyl (B3062369) scaffold into larger, more functionalized structures. This reactivity highlights the role of cyclopropylamines as synthetic intermediates for accessing diverse molecular architectures. cam.ac.uknih.gov
Intermediate in Multi-Step Synthesis Pathways
A multi-step synthesis is a sequence of chemical reactions designed to convert a starting material into a desired, often more complex, final product. yale.edu In many such pathways, this compound serves as a crucial intermediate, a molecule that is formed in one step and consumed in the next to build towards the target structure. youtube.comnih.gov Its utility as an intermediate is often linked to the introduction of the unique cyclopropylphenylmethyl motif into a larger molecule.
The broader class of cyclopropylamines is recognized for its importance in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov For example, in the multi-step synthesis of certain quinolone antibiotics, a key step involves the reaction of a functionalized quinolone core with cyclopropylamine. This reaction introduces the cyclopropyl group, which is often essential for the biological activity of the final drug molecule. While this example uses the parent cyclopropylamine, it illustrates the established role of this class of compounds as vital intermediates in complex syntheses. The phenyl group in this compound adds another layer of functionality, allowing for further reactions such as electrophilic aromatic substitution on the phenyl ring.
Catalytic Applications
In a catalytic process, a small amount of a substance, the catalyst, accelerates a chemical reaction without being consumed. While amines and their derivatives are sometimes employed as organocatalysts, direct catalytic applications of this compound itself are not widely reported in the scientific literature. Its primary role in synthesis is that of a building block or a precursor to more complex structures rather than as a catalyst for transformations.
Reactions as a Chiral Auxiliary or Ligand
Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where often only one enantiomer of a chiral drug is effective. nih.gov A common strategy in asymmetric synthesis is the use of a chiral auxiliary, which is a chiral molecule temporarily attached to a substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org
Chiral amines are frequently used as precursors for chiral auxiliaries and ligands. nih.gov The enantiomerically pure forms of this compound, such as (S)-cyclopropyl(phenyl)methanamine, possess a stereogenic center and are therefore suitable candidates for applications in stereoselective synthesis. youtube.com Although specific, widely adopted applications of this compound as a chiral auxiliary are not extensively documented, its structure is analogous to other chiral amines that have proven effective.
Similarly, chiral molecules can function as ligands that coordinate to a metal center to form a chiral catalyst. These catalysts can then mediate a wide range of enantioselective transformations. The development of novel chiral ligands is a very active area of research. For example, chiral phosphanyl-oxazoline (PHOX) ligands that incorporate a rigid cyclopropane backbone have been designed and successfully used in asymmetric Heck reactions. While this compound is not a phosphine ligand, this demonstrates the value of the chiral cyclopropane motif in designing effective ligands for asymmetric catalysis. Given its chiral nature and the presence of a coordinating nitrogen atom, chiral this compound has the potential to be developed into a ligand for transition-metal-catalyzed asymmetric reactions.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
While established methods for the synthesis of cyclopropylamine (B47189) derivatives exist, ongoing research focuses on developing more efficient, cost-effective, and environmentally benign strategies. The future in this area points towards several key innovations:
Asymmetric Catalysis: A significant push is toward the enantioselective synthesis of chiral cyclopropylamine derivatives. The development of novel transition-metal catalysts and organocatalysts is crucial for creating specific stereoisomers, which often exhibit distinct pharmacological profiles. hilarispublisher.com For instance, strategies involving palladium-catalyzed cross-coupling reactions or enantioselective Michael additions could provide direct routes to chiral intermediates. hilarispublisher.com
Green Chemistry Approaches: Emphasis is being placed on synthetic routes that align with the principles of green chemistry. This includes the use of biocatalysts or renewable starting materials, employing safer solvents like water, and minimizing energy consumption. longdom.org Research into phase-transfer catalysis, for example, has shown promise in improving yields and simplifying purification processes for related cyclopropane (B1198618) structures. nih.gov
Flow Chemistry: The application of continuous flow technologies can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Future work will likely involve adapting and optimizing existing synthetic methods for flow reactors to enable the rapid and efficient production of Cyclopropyl(phenyl)methanamine libraries.
C-H Activation: Direct functionalization of C-H bonds represents a highly atom-economical approach to creating derivatives. Future synthetic strategies may focus on the selective activation of C-H bonds on the phenyl ring or even the cyclopropane moiety, allowing for the introduction of new functional groups without the need for pre-functionalized substrates.
A summary of emerging synthetic strategies is presented below.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Asymmetric Catalysis | High stereocontrol, access to single enantiomers. | Synthesis of specific stereoisomers to improve therapeutic index and reduce off-target effects. |
| Green Chemistry | Reduced environmental impact, increased safety, use of renewable resources. | Sustainable manufacturing processes for the core scaffold and its derivatives. longdom.org |
| Flow Chemistry | Enhanced process control, scalability, and safety. | Rapid library synthesis and large-scale production for preclinical and clinical studies. |
| C-H Activation | High atom economy, novel derivatization pathways. | Direct and late-stage functionalization to create novel analogues with diverse properties. |
Exploration of New Pharmacological Targets and Therapeutic Indications
The this compound scaffold has been primarily investigated for its activity on monoamine transporters and receptors. However, its rigid and conformationally constrained structure makes it an attractive candidate for interacting with a wide range of other biological targets.
Future pharmacological research is expected to branch into new areas:
G-Protein Coupled Receptors (GPCRs): Beyond the well-studied serotonin (B10506) and dopamine (B1211576) receptors, there is vast potential in screening this compound derivatives against other GPCR families. nih.govnih.gov This could include adrenergic, muscarinic, or orphan receptors, potentially leading to treatments for cardiovascular, metabolic, or inflammatory diseases.
Ion Channels: The unique lipophilic and cationic nature of the molecule at physiological pH suggests potential interactions with various ion channels. Investigating its effects on sodium, potassium, or calcium channels could uncover novel therapeutics for epilepsy, chronic pain, or cardiac arrhythmias.
Enzyme Inhibition: The scaffold could serve as a starting point for designing inhibitors of specific enzymes. For example, derivatives could be tailored to target monoamine oxidase (MAO), cytochrome P450 enzymes, or kinases, opening up possibilities in neurodegenerative disease and oncology.
The table below outlines potential new targets for this compound class.
| Target Class | Specific Examples | Potential Therapeutic Area |
| GPCRs | Adrenergic Receptors, Opioid Receptors, Orphan Receptors | Cardiovascular Disease, Pain Management, Metabolic Disorders |
| Ion Channels | Voltage-gated Sodium Channels, Calcium Channels | Epilepsy, Neuropathic Pain, Arrhythmia |
| Enzymes | Kinases, Cytochrome P450, Histone Deacetylases (HDACs) | Oncology, Drug Metabolism Modulation, Epigenetic Therapies |
Based on previous work with related fluorinated 2-phenylcyclopropylmethylamines, which showed high potency as 5-HT2C receptor agonists, further exploration of serotonin receptor subtypes remains a promising avenue. nih.gov The structural rigidity conferred by the cyclopropane ring is a key feature that can engender selectivity and allosteric interactions at receptors like the dopamine D3 receptor. nih.gov
Advanced Computational Modeling for Drug Discovery and Design
Computational chemistry and machine learning are set to revolutionize the way derivatives of this compound are designed and optimized. nih.govuchicago.edu These in silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of novel, unsynthesized derivatives. mdpi.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models based on known active ligands can be used to screen virtual libraries for new hits containing the this compound core. mdpi.com
Molecular Docking and Dynamics: These methods simulate the interaction between a ligand and its target protein at the atomic level. nih.gov Docking can predict the preferred binding pose of a compound, while molecular dynamics simulations can assess the stability of the ligand-protein complex over time. This provides invaluable insight into the molecular basis of activity and can guide the design of more potent and selective molecules. nih.gov
AI and Machine Learning: Advanced algorithms can analyze vast datasets to identify complex patterns and predict various properties, including bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govxtalpi.com This data-driven approach can accelerate the entire drug discovery pipeline, from hit identification to lead optimization. uchicago.edu
Investigation of this compound in Material Science
The unique structural properties of the cyclopropyl (B3062369) group—namely its rigidity and inherent ring strain—make it an intriguing building block for applications outside of medicine. longdom.org The field of material science offers promising new frontiers for this compound and its derivatives.
Polymer Chemistry: The amine functionality allows the compound to be used as a monomer in polymerization reactions. The incorporation of the rigid cyclopropyl-phenyl moiety into a polymer backbone could lead to materials with unique thermal and mechanical properties, such as high tensile strength and thermal stability. longdom.org
Advanced Coatings: Cyclopropylamine derivatives have been explored for use in specialty polymers and advanced coatings. longdom.org The specific properties of this compound could be harnessed to create functional coatings with enhanced durability, adhesion, or specific optical properties.
Organic Electronics: The aromatic phenyl group combined with the unique electronic nature of the cyclopropane ring could be exploited in the design of novel organic electronic materials. Derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Integration with High-Throughput Screening and Combinatorial Chemistry
To rapidly explore the vast chemical space around the this compound scaffold, modern drug discovery workflows will increasingly rely on the integration of combinatorial chemistry and high-throughput screening (HTS). benthamscience.com
Combinatorial Chemistry: This approach allows for the rapid synthesis of large, systematically organized libraries of related compounds. benthamscience.com By varying substituents on the phenyl ring or modifying the amine group, thousands of distinct this compound derivatives can be generated efficiently.
High-Throughput Screening (HTS): HTS involves the automated testing of these large compound libraries against a specific biological target. mdpi.com A wide range of assay formats can be employed, including fluorescence, luminescence, and absorbance-based readouts, to quickly identify "hits"—compounds that exhibit the desired biological activity. enamine.netumn.edu This technology enables the screening of millions of compounds in a fraction of the time required by traditional methods, dramatically accelerating the pace of hit identification. rsc.org
The combination of these technologies creates a powerful discovery engine. A combinatorial library of this compound analogues can be synthesized and then rapidly screened against a panel of pharmacological targets, allowing for the simultaneous exploration of structure-activity relationships and the identification of leads for multiple therapeutic indications.
Q & A
Q. What are the recommended methods for synthesizing cyclopropyl(phenyl)methanamine and its derivatives?
this compound derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol under inert conditions is effective for introducing amine groups to cyclopropane-containing scaffolds . Optimization involves controlling reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.5–2.0 equivalents of reducing agents). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Storage : Store in sealed containers at 2–8°C in dry, well-ventilated areas to prevent degradation .
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol-prone steps, employ NIOSH-approved respirators .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent environmental release .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 1.2–1.5 ppm for cyclopropane protons) confirm structural integrity .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ for C₁₁H₁₃N at m/z 160.1121) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol (90:10) .
Advanced Research Questions
Q. How does this compound exhibit functional selectivity at serotonin 5-HT₂C receptors?
this compound derivatives act as functionally selective agonists/antagonists. For instance, N-substituted analogs show biased signaling toward β-arrestin pathways over G-protein coupling, determined via calcium flux assays and ERK phosphorylation studies. Substituents like fluoro or methoxy groups on the phenyl ring modulate selectivity (e.g., 5-fluoro derivatives increase potency by 10-fold) .
Q. What stability challenges arise under varying pH and temperature conditions?
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) via cyclopropane ring opening. Neutral to slightly basic buffers (pH 7–9) enhance stability .
- Thermal Stability : Decomposition occurs above 40°C, forming byproducts like phenylacetaldehyde. Long-term storage at –20°C in argon-purged vials is recommended .
Q. How do enantiomeric differences impact biological activity?
(R)- and (S)-enantiomers show divergent receptor binding. For example, (R)-cyclopropyl(phenyl)methanamine exhibits 5-HT₂C receptor affinity (Kᵢ = 12 nM), while the (S)-enantiomer is inactive (Kᵢ > 1 µM). Stereochemical assignments are confirmed via optical rotation (+10.0° for (R)-enantiomers in D₂O) .
Q. How should researchers resolve contradictions in NMR data for this compound derivatives?
Discrepancies in proton coupling constants (e.g., J = 4–8 Hz for cyclopropane protons) may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. Cross-validate with X-ray crystallography when single crystals are obtainable .
Methodological Guidance for Data Interpretation
- Synthetic Yield Optimization : Screen solvents (DCE vs. THF) and reducing agents (NaBH₄ vs. NaBH(OAc)₃) to maximize yields .
- Biological Assay Design : Include positive controls (e.g., clozapine for 5-HT₂C) and orthogonal assays (e.g., radioligand binding and cAMP inhibition) to confirm selectivity .
- Chiral Purity Validation : Combine polarimetry ([α]D²⁵ = +10.0°) with chiral HPLC (retention time differences ≥ 2 min) to ensure enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
